N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-6-7-11-17(14)21-24-15(2)19(28-21)13-22-20(27)18-12-23-26(25-18)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCJMJSGFMOMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N5OS
- Molecular Weight : 389.5 g/mol
- CAS Number : 1705255-71-5
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate thiazole and triazole moieties. These synthetic routes are crucial for optimizing yield and purity, as well as for ensuring the biological activity of the final product.
Anticancer Activity
Recent studies have demonstrated that similar compounds within the triazole class exhibit notable anticancer properties. For instance:
- Mechanism of Action : Many triazole derivatives inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis in cancer cells and halt cell cycle progression.
- Case Studies :
- A derivative with a similar structure showed IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines (MCF-7, HCT116, HepG2) .
- The compound's ability to outperform standard chemotherapy agents like doxorubicin and 5-fluorouracil indicates its promising potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Compounds structurally related to this compound have shown significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics .
Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. In vitro studies revealed that derivatives of triazole exhibited selective cytotoxicity against various cancer cell lines. For example, one study reported that certain triazole derivatives had GI50 values (concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types including breast and lung cancers .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. Research has indicated that triazole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases .
| Activity | Tested Organisms | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Comparable to antibiotics | |
| Anticancer | Various cancer cell lines | GI50 values in low micromolar |
| Anti-inflammatory | Cytokine assays | Inhibition of pro-inflammatory cytokines |
Pesticidal Activity
Triazole derivatives have been explored as potential pesticides due to their ability to disrupt metabolic processes in pests. Studies have shown that compounds similar to this compound can exhibit insecticidal properties against agricultural pests such as aphids and beetles .
Herbicidal Potential
The herbicidal properties of triazole derivatives have also been investigated. Certain compounds demonstrated effective weed control by inhibiting specific enzymes involved in plant growth .
Corrosion Inhibition
Triazole compounds are being studied for their anti-corrosive properties. Research indicates that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates in harsh environments .
Polymer Science
Incorporating triazole derivatives into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of materials. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
Case Studies
- Antimicrobial Efficacy Study : A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity, with some compounds achieving MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics .
- Cancer Cell Line Study : A novel triazole derivative was evaluated for its anticancer activity against human breast cancer cells. The study found that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
- Corrosion Resistance Research : A comparative study assessed the corrosion inhibition efficiency of various triazole derivatives on steel substrates exposed to acidic environments. The findings revealed that specific triazoles provided superior protection compared to conventional inhibitors .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via recrystallization (ethanol/water mixtures yield 65–76% purity) .
- Temperature control : Reflux conditions (70–80°C) improve cyclization efficiency for triazole formation .
- Catalyst use : Copper(I) iodide boosts azide-alkyne cycloaddition yields by 15–20% .
Q. Table 1. Representative Synthesis Data
Basic: What spectroscopic methods validate the compound’s structure?
Answer:
- IR spectroscopy : Confirms key functional groups (e.g., C=O at 1650–1700 cm⁻¹, C=N at 1550–1600 cm⁻¹, and NH stretches at 3200–3350 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole-CH₃ at δ 2.4–2.6 ppm, o-tolyl aromatic protons at δ 7.1–7.3 ppm) and carbon backbone .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) and fragmentation patterns verify the structure .
Note : Discrepancies in NMR signals (e.g., split peaks for triazole protons) may arise from tautomerism or solvent effects, requiring 2D NMR (COSY, HSQC) for resolution .
Advanced: How can computational methods improve reaction design for this compound?
Answer:
- Reaction path modeling : Quantum mechanical calculations (DFT) predict transition states and intermediates for thiazole-triazole coupling, reducing trial-and-error experiments .
- Solvent effect simulations : COSMO-RS models optimize solvent polarity to enhance yield (e.g., switching from DMF to acetonitrile reduces side-product formation by 12%) .
- Docking studies : Molecular docking (AutoDock Vina) identifies steric clashes in triazole-thiazole conformers, guiding synthetic modifications for bioactivity .
Case study : A 2025 study combined DFT and HPLC monitoring to reduce reaction steps from 5 to 3, achieving 82% yield .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use NIH-60 cell line panels for anticancer activity (IC₅₀ values vary <10% between replicates) .
- SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl on the phenyl ring alters cytotoxicity by 3-fold) .
- Meta-analysis : Pool data from analogs (e.g., thiazole-triazole hybrids show consistent logP-bioactivity correlations) .
Q. Table 2. Bioactivity Variability in Analog Compounds
| Substituent (R) | IC₅₀ (μM) Melanoma | IC₅₀ (μM) Breast Cancer | Source |
|---|---|---|---|
| 4-Methylphenyl | 1.2 ± 0.3 | 2.5 ± 0.4 | |
| 4-Trifluoromethylphenyl | 0.8 ± 0.2 | 1.9 ± 0.3 |
Advanced: What in vitro methods assess its mechanism of action?
Answer:
- Cellular assays :
- MTT assay : Measures mitochondrial activity (24–72 hr exposure, λ = 570 nm) .
- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining .
- Target engagement :
- Surface plasmon resonance (SPR) : Binds kinase targets (e.g., EGFR, Kd = 0.4 μM) with a 1:1 stoichiometry .
- Fluorescence polarization : Competes with ATP for kinase binding pockets (IC₅₀ < 1 μM) .
Critical note : False positives in kinase assays may arise from aggregation; use 0.01% Triton X-100 to suppress non-specific binding .
Advanced: How to design derivatives for enhanced metabolic stability?
Answer:
- Metabolic soft spot analysis : LC-MS/MS identifies oxidation sites (e.g., thiazole-CH₃ → carboxylic acid via CYP3A4) .
- Structural modifications :
- Deuterium incorporation : Replace CH₃ with CD₃ on the thiazole, reducing CYP-mediated clearance by 40% .
- Bioisosteres : Substitute triazole with oxadiazole to resist amidase hydrolysis (t₁/₂ increases from 2.1 to 4.8 hr) .
Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) confirm improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
